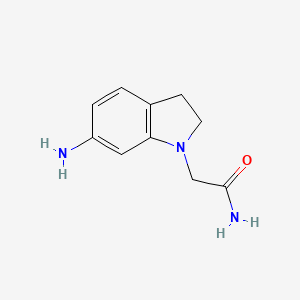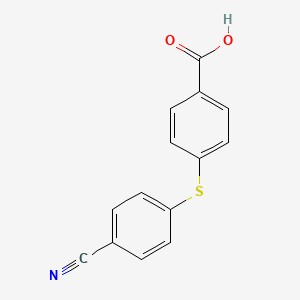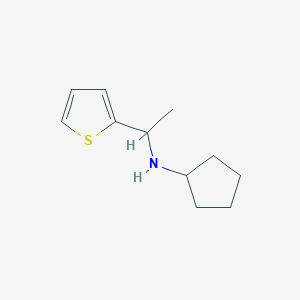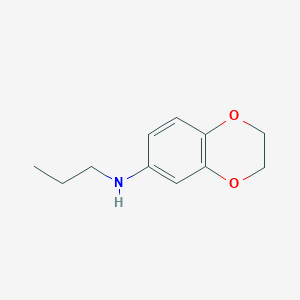
2-(6-Aminoindolin-1-yl)acetamide
Overview
Description
2-(6-Aminoindolin-1-yl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features an indole ring system with an amino group at the 6-position and an acetamide group at the 2-position. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminoindolin-1-yl)acetamide can be achieved through various synthetic routes. One common method involves the condensation of 6-aminoindole with chloroacetamide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 6-Aminoindole and chloroacetamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide.
Procedure: The 6-aminoindole is dissolved in the solvent, and the base is added to the solution. Chloroacetamide is then added dropwise to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperatures (50-60°C) for several hours.
Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method offers advantages such as improved reaction control, higher yields, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminoindolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group at the 6-position can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydrazine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions. The reactions are often carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), amine or hydrazine derivatives (reduction), and various substituted derivatives (substitution).
Scientific Research Applications
2-(6-Aminoindolin-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to investigate its effects on various biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer, antiviral, or antimicrobial agent. It is also studied for its potential neuroprotective and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Aminoindolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It may also modulate receptor activity by binding to the receptor and altering its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetamide: This compound features an indole ring with an acetamide group at the 2-position, similar to 2-(6-Aminoindolin-1-yl)acetamide. it lacks the amino group at the 6-position.
6-Aminoindole: This compound has an amino group at the 6-position of the indole ring but lacks the acetamide group at the 2-position.
2-(1H-Indol-3-yl)ethanamine: This compound has an indole ring with an ethylamine group at the 2-position, similar to this compound, but with a different functional group.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which combines the indole ring system with both an amino group at the 6-position and an acetamide group at the 2-position. This unique combination imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and research tools.
Properties
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-2,5H,3-4,6,11H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAECOPRNDEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)

![Methyl 4-[(pentylamino)methyl]benzoate](/img/structure/B3074227.png)
![[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074231.png)

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074238.png)
![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074239.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074250.png)

![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074268.png)

amine](/img/structure/B3074303.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)
![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)
